2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one
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Overview
Description
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-hydroxyphenyl)azo)-5-methyl-3H-pyrazol-3-one
- 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-aminophenyl)azo)-5-methyl-3H-pyrazol-3-one
Uniqueness
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and properties.
Properties
CAS No. |
66214-45-7 |
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Molecular Formula |
C17H14Cl2N4O2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-4-[(2-methoxyphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-10-16(21-20-13-5-3-4-6-15(13)25-2)17(24)23(22-10)14-9-11(18)7-8-12(14)19/h3-9,16H,1-2H3 |
InChI Key |
VDMPWAVIRNDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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